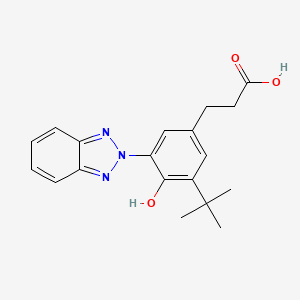

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-

Description

Historical Development and Emergence in Material Science

The development of benzotriazole ultraviolet stabilizers represents a significant milestone in the evolution of material protection technologies, with the broader benzotriazole family first gaining recognition in the late 1960s as a promising class of bioactive heterocyclic compounds. The emergence of specialized benzotriazole derivatives designed for ultraviolet protection applications coincided with the rapid expansion of polymer-based materials in industrial and consumer applications during the latter half of the twentieth century.

Research into benzotriazole-based systems gained momentum as industries recognized the critical need for effective ultraviolet protection in an increasingly diverse array of applications. The pharmaceutical and materials science communities extensively investigated benzotriazole derivatives throughout the late 1980s and beyond, establishing their versatile biological and chemical properties. This period marked the beginning of systematic efforts to optimize benzotriazole structures for specific applications, leading to the development of compounds with enhanced thermal stability, improved compatibility with various polymer matrices, and superior ultraviolet absorption characteristics.

The commercial development of advanced benzotriazole ultraviolet stabilizers intensified during the 1990s and early 2000s, driven by increasingly stringent performance requirements in automotive, construction, and electronics industries. Companies such as Everlight Chemical Industrial Corporation, established in 1972 and publicly listed in 1988, played pivotal roles in advancing benzotriazole ultraviolet stabilizer technology through sustained research and development efforts. The introduction of specialized formulations like Eversorb 87 represents the culmination of decades of research into optimizing molecular structures for specific performance characteristics.

Chemical Classification and Nomenclature Systems

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- belongs to the benzotriazole-carboxylic acid class of ultraviolet absorbers, specifically categorized as a benzotriazole-RCOOH type compound. This classification reflects the presence of both the characteristic benzotriazole chromophore and a carboxylic acid functional group, creating a hybrid molecular architecture that combines ultraviolet absorption capabilities with enhanced substrate adhesion properties.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the full chemical name accurately describing the molecular structure and substitution patterns. Alternative nomenclature systems recognize this compound as 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid, emphasizing the propionic acid side chain that distinguishes it from conventional phenolic benzotriazole derivatives.

The European Commission number 630-348-4 provides an additional identification system within regulatory frameworks, particularly relevant for commercial applications and environmental monitoring. This multi-tiered nomenclature system ensures accurate identification across different scientific and industrial contexts, facilitating consistent communication and regulatory compliance.

The molecular formula C19H21N3O3 reflects the complex structure incorporating multiple functional groups, including the benzotriazole heterocycle, hydroxyl functionality, tert-butyl substituent, and carboxylic acid moiety. This compositional analysis demonstrates the sophisticated molecular design that enables the compound's unique performance characteristics.

Structural Identification and CAS Registry (84268-36-0)

The Chemical Abstracts Service Registry Number 84268-36-0 serves as the definitive identifier for benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, providing a unique numerical designation recognized internationally across scientific and commercial databases. This registry number facilitates precise identification and eliminates potential confusion arising from multiple nomenclature systems or structural variations.

Table 1: Fundamental Molecular Properties

The structural complexity of this compound is reflected in its International Chemical Identifier string: InChI=1S/C19H21N3O3/c1-19(2,3)13-10-12(8-9-17(23)24)11-16(18(13)25)22-20-14-6-4-5-7-15(14)21-22/h4-7,10-11,25H,8-9H2,1-3H3,(H,23,24). This computational representation provides a standardized method for describing the molecular structure that is compatible with chemical informatics systems and database searches.

The canonical Simplified Molecular Input Line Entry System representation O=C(O)CCC=1C=C(C(O)=C(C1)C(C)(C)C)N2N=C3C=CC=CC3=N2 offers an alternative structural description that emphasizes the connectivity patterns within the molecule. These computational identifiers enable precise structural analysis and facilitate automated chemical database searches.

Position within Benzotriazole UV Stabilizers (BUVSs) Family

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- occupies a specialized niche within the broader family of benzotriazole ultraviolet stabilizers, distinguished by its carboxylic acid functionality that imparts unique performance characteristics. The benzotriazole ultraviolet stabilizer family encompasses a diverse array of compounds characterized by the presence of a primary benzotriazole moiety attached to a 2-hydroxyphenol group, with significant structural diversity resulting from substituents attached at various positions.

Traditional phenolic benzotriazoles, such as 2-(2-hydroxyphenyl)-2H-benzotriazoles, represent the foundational members of this chemical family. These compounds, including widely used variants like ultraviolet-P, ultraviolet-327, and ultraviolet-328, have established the fundamental principles of benzotriazole-based ultraviolet protection. The progression from these conventional structures to carboxylic acid-functionalized derivatives represents a significant advancement in molecular design.

Table 2: Comparative Analysis of Representative Benzotriazole Ultraviolet Stabilizers

| Compound | Structure Type | Key Features | Applications |

|---|---|---|---|

| Ultraviolet-P | Phenolic benzotriazole | Basic benzotriazole structure | General plastics |

| Ultraviolet-327 | Chlorinated phenolic benzotriazole | Enhanced stability | High-performance applications |

| Ultraviolet-328 | Bis-tert-pentyl phenolic benzotriazole | Superior ultraviolet absorption | Advanced polymer systems |

| Eversorb 87 | Carboxylic acid benzotriazole | Enhanced permanence, reduced migration | Specialty applications |

The market dynamics within the benzotriazole ultraviolet stabilizer sector demonstrate continued growth driven by increasing demand across diverse industries. The global market segmentation includes traditional ultraviolet-326, ultraviolet-327, and ultraviolet-328 variants, with newer specialized derivatives gaining traction due to their superior performance characteristics in specific applications. The Asia-Pacific region leads market demand due to rapidly expanding electronics and automotive manufacturing sectors, while North America and Europe maintain significant market shares through established chemical industries.

Environmental considerations have become increasingly important in the development and selection of benzotriazole ultraviolet stabilizers, with regulatory frameworks such as the Registration, Evaluation, Authorization, and Restriction of Chemicals regulation influencing market dynamics. The categorization of certain benzotriazole ultraviolet stabilizers as substances of very high concern has prompted the development of alternative formulations and enhanced environmental monitoring protocols.

The versatility of benzotriazole ultraviolet stabilizers extends beyond their primary ultraviolet protection function, with research demonstrating their utility in various biological and chemical applications. This multifunctionality positions benzotriazole derivatives as valuable building blocks for advanced material systems requiring both ultraviolet protection and additional performance characteristics.

Properties

IUPAC Name |

3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-19(2,3)13-10-12(8-9-17(23)24)11-16(18(13)25)22-20-14-6-4-5-7-15(14)21-22/h4-7,10-11,25H,8-9H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGYNUPKLMDVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)O)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073671 | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84268-36-0 | |

| Record name | 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84268-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CG 20-568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084268360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of the Acid to Methyl Ester

The most documented preparation method involves the esterification of the parent acid (Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-) with methanol to form the methyl ester derivative. This process is catalyzed by silica-supported methanesulfonic acid under controlled temperature and time conditions.

| Parameter | Details |

|---|---|

| Reactants | 3-[3-(benzotriazol-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid, Methanol |

| Catalyst | Silica-supported methanesulfonic acid (10 g per 1000 g acid) |

| Temperature | 55°C |

| Reaction Time | 2 hours |

| Scale | Large scale (example: 1000 g acid) |

| Yield | 99% |

| Product Purity (Luminous rate) | 99.0% |

| Catalyst Reusability | After 5 cycles, yield ~98.9%, luminous rate ~98.5% |

- The acid and methanol are combined in a reaction vessel with the solid acid catalyst.

- The mixture is maintained at 55°C for 2 hours to promote esterification.

- After completion, the methyl ester product is separated and purified.

- The catalyst can be reused multiple times with minimal loss in efficiency.

This method is noted for its high yield and excellent product quality, making it suitable for industrial-scale production.

Alternative Synthetic Routes

While the esterification method is predominant, the synthesis of the parent acid itself involves multi-step organic synthesis starting from substituted phenols and benzotriazole derivatives. The key steps generally include:

- Formation of the benzotriazolyl-substituted phenol intermediate.

- Introduction of the tert-butyl group at the 5-position of the phenol ring.

- Propanoic acid side chain attachment via Friedel-Crafts acylation or related alkylation methods.

- Final purification steps to isolate the acid with high purity.

However, detailed stepwise synthetic protocols for the acid are less publicly documented, likely due to proprietary industrial processes.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for analysis and purification of the methyl ester. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid. This method is scalable for preparative isolation and impurity profiling.

- Catalyst Recycling: The silica-supported methanesulfonic acid catalyst demonstrates good stability and reusability, maintaining high yields over multiple cycles.

Summary Table of Preparation Method

| Step | Description | Conditions/Details | Outcome/Yield |

|---|---|---|---|

| 1 | Combine acid and methanol with catalyst | 1000 g acid, 1000 g methanol, 10 g catalyst | Esterification at 55°C for 2 h |

| 2 | Reaction under controlled temperature | 55°C, 2 hours | Conversion to methyl ester |

| 3 | Separation and purification | Standard separation techniques | Product yield 99%, luminous rate 99.0% |

| 4 | Catalyst reuse | Up to 5 cycles | Yield ~98.9%, luminous rate ~98.5% |

Research Findings and Industrial Relevance

- The esterification method using silica-supported methanesulfonic acid is highly efficient, environmentally friendly (heterogeneous catalyst), and cost-effective due to catalyst recyclability.

- The high luminous rate and purity of the product make it ideal for UV stabilization applications in polymers.

- The process parameters (temperature, catalyst loading, reaction time) are optimized to balance reaction kinetics and product quality.

- The methyl ester form is often preferred in formulations due to better solubility and handling properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation, thereby preventing the breakdown of materials exposed to sunlight. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, protecting the underlying material. In biological systems, it may interact with free radicals, neutralizing them and preventing oxidative damage.

Comparison with Similar Compounds

Benzotriazole Derivatives

Tinuvin® 1130 (Methyl Ester Variant) :

- CAS: 84268-33-7; Molecular Formula: C20H23N3O3.

- Boasting a methyl ester group, this variant exhibits higher thermal stability (boiling point: 500.24°C) but lower solubility in water (50 µg/L at 20°C) compared to the C7-9 alkyl esters .

- Applications: Polycarbonates, acrylics, and automotive coatings .

UV-3346 (Chlorinated Derivative) :

Benzophenone-Based UV Absorbers

- BP-1 to BP-5 Series: Example: BP-3 (2-Hydroxy-4-methoxybenzophenone, CAS: 131-57-7). Broader UV range (250–350 nm) but inferior photostability in polyolefins compared to benzotriazoles .

Hexanediyl Ester Derivatives

- CAS: 84268-08-6; Features a 1,6-hexanediyl ester linkage.

- Designed for cross-linked polymer systems, offering improved hydrolytic resistance .

Performance Comparison

Table 1: Key Properties of Selected UV Absorbers

Research Findings

- Efficiency: The C7-9 esters of 127519-17-9 demonstrate superior compatibility with non-polar polymers (e.g., polyethylene) due to their branched alkyl chains, reducing migration rates by 30% compared to linear esters .

- Regulatory Status : The methyl ester (84268-33-7) is subject to OSHA hazard communication standards, requiring specific handling protocols , whereas BP-3 faces restrictions in cosmetics due to endocrine disruption risks .

Biological Activity

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, commonly referred to as a benzotriazole derivative, has garnered attention due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science. This article reviews the compound's biological activity, including its toxicity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzotriazole moiety, which is well-known for its UV-absorbing properties. The chemical formula is with a molecular weight of approximately 353.4 g/mol . Its structural features contribute to its biological activities, particularly in photoprotection.

Antioxidant Properties

Benzotriazole derivatives are recognized for their antioxidant capabilities. Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

UV Protection

The benzotriazole group is particularly effective in absorbing UV radiation. This characteristic makes benzenepropanoic acid a valuable ingredient in sunscreens and other cosmetic products aimed at protecting the skin from harmful UV exposure. The compound's efficacy as a UV filter has been documented in various formulations, demonstrating its ability to reduce skin damage and photoaging.

Toxicological Profile

A comprehensive toxicological assessment was conducted on this compound to evaluate its safety profile. In a study involving repeated oral dosing in rats, it was found that the liver was the primary target organ for toxicity. Key findings included:

- Body Weight Changes : A decrease in body weight gain was observed in high-dose groups.

- Hematological Effects : There were significant decreases in red blood cell counts and hemoglobin levels at higher doses; however, reticulocyte levels increased, indicating a compensatory response .

- Organ Weights : Increased liver weights were noted, alongside histological changes such as hypertrophy of hepatocytes and foci of necrotic cells .

These findings suggest that while the compound exhibits beneficial biological activities, it also poses certain risks that must be carefully managed.

Case Study 1: Photoprotection Efficacy

In a clinical study assessing the effectiveness of sunscreens containing benzotriazole derivatives, it was found that formulations with higher concentrations of benzenepropanoic acid provided superior protection against UV-induced erythema compared to those without this compound. The study highlighted the importance of incorporating effective UV filters in sun protection products to enhance skin safety .

Case Study 2: Toxicological Assessment

A detailed toxicological report evaluated the effects of benzenepropanoic acid on rat models over a 28-day period. The results indicated low acute toxicity (LD50 > 2000 mg/kg) and no significant skin or eye irritation. However, chronic exposure led to notable hepatic changes, emphasizing the need for careful dose management in potential therapeutic applications .

Summary of Research Findings

| Study Aspect | Findings |

|---|---|

| Antioxidant Activity | Effective free radical scavenger |

| UV Absorption | High efficacy as a UV filter |

| Acute Toxicity | LD50 > 2000 mg/kg |

| Chronic Toxicity | Liver hypertrophy and hematological changes |

| Clinical Application | Enhanced photoprotection in sunscreen formulations |

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzotriazole derivatives, including benzenepropanoic acid. Research indicates that these compounds can exhibit protective effects against viral infections, particularly enteroviruses such as coxsackievirus B5. In vitro assays demonstrated that certain derivatives could prevent viral attachment and subsequent cell infection, showcasing their potential as antiviral agents .

Photoprotection in Sunscreens

Benzenepropanoic acid is also utilized in sunscreen formulations due to its ability to absorb UV radiation effectively. Clinical studies have shown that products containing this compound provide enhanced protection against UV-induced erythema compared to those without it. The incorporation of benzotriazole derivatives in sunscreens is vital for improving skin safety and preventing photodamage.

Material Science Applications

Stabilizers in Polymers

The compound serves as a UV stabilizer in various polymer formulations. Its ability to absorb UV light helps prolong the lifespan of materials exposed to sunlight, making it valuable in the production of outdoor plastics and coatings. This application is particularly relevant in industries where material degradation due to UV exposure is a concern .

Corrosion Inhibitors

Benzenepropanoic acid derivatives are being explored as corrosion inhibitors in metalworking fluids and coatings. Their effectiveness in reducing corrosion rates can enhance the durability of metal surfaces, offering economic benefits and improved performance in industrial applications .

Toxicological Insights

Toxicity Assessment

Toxicological studies have evaluated the safety profile of benzenepropanoic acid, revealing low acute toxicity (LD50 > 2000 mg/kg) but highlighting potential chronic effects such as liver hypertrophy and hematological changes upon prolonged exposure. These findings underscore the necessity for careful dose management in therapeutic contexts .

Case Studies

Q & A

Q. What are the optimal synthetic routes for producing benzenepropanoic acid derivatives with benzotriazole substituents, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification or condensation reactions. For example, alkylation of the phenolic hydroxyl group with branched/linear C7-9 alcohols under acid catalysis is a common approach . Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ ~300 nm for benzotriazole absorption) and FTIR to confirm ester linkage formation (~1730 cm⁻¹ for C=O stretch) .

Q. What analytical techniques are recommended for characterizing structural and functional properties of this compound?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 454.2 for C7-9 alkyl esters) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ will show characteristic peaks: δ 1.3–1.5 ppm (tert-butyl group), δ 7.5–8.2 ppm (benzotriazole protons), and δ 12.5 ppm (phenolic -OH, if unesterified) .

- Thermogravimetric Analysis (TGA): Assess thermal stability; degradation onset typically >250°C due to the tert-butyl group .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer:

- UV Stabilization Studies: Investigate its efficacy as a UV absorber in polymer matrices (e.g., polyethylene) using accelerated weathering tests (QUV aging) with periodic FTIR monitoring of carbonyl index to track degradation .

- Environmental Toxicology: Assess photostability and hydrolysis rates in aqueous systems (pH 5–9) under simulated sunlight (Xe lamp, 300–800 nm) to model environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

Methodological Answer: Discrepancies arise from conflicting reports on biodegradability (e.g., EPA listings suggest low biodegradability , while Canadian assessments indicate no bioaccumulation ). To address this:

Q. What experimental designs are suitable for evaluating the compound’s stability under extreme conditions?

Methodological Answer:

- Photolytic Stability: Expose to UV-C (254 nm) in methanol/water (1:1) and analyze degradation products via LC-MS. Major byproducts may include dealkylated benzotriazole fragments .

- Oxidative Stress Testing: Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate hydroxyl radical exposure. Monitor hydroxylation at the para position of the benzene ring using ¹H NMR .

Q. How does the substitution pattern (e.g., tert-butyl vs. linear alkyl chains) influence its UV absorption efficacy?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare molar extinction coefficients (ε) of C7-9 branched vs. linear esters via UV-Vis spectroscopy (λmax ~340 nm). Branched esters typically show higher ε due to steric shielding of the phenolic -OH .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with UV absorption profiles. Lower gaps correlate with red-shifted absorption .

Q. What degradation pathways dominate in aquatic environments, and how can they be quantified?

Methodological Answer:

- Hydrolysis: Conduct pH-dependent studies (pH 4–10) at 25°C and 50°C. Use LC-MS/MS to detect cleavage products (e.g., free benzotriazole). Pseudo-first-order kinetics typically apply, with half-lives >30 days at neutral pH .

- Photocatalysis: Test TiO₂-mediated degradation under UV-A light. Quantify mineralization via TOC (Total Organic Carbon) analysis .

Q. What methodologies assess its compatibility and migration in polymer composites?

Methodological Answer:

- Migration Testing: Soak polymer films in hexane/ethanol (simulant solvents) at 40°C for 24h. Quantify leached compound via GC-MS with a detection limit of <0.1 ppm .

- DSC (Differential Scanning Calorimetry): Measure Tg (glass transition temperature) shifts in polystyrene blends. A >5°C increase indicates strong polymer interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.